

Potential Research Areas Involving N-Butylaniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N-Butylaniline*

Cat. No.: *B073990*

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For Researchers, Scientists, and Drug Development Professionals

N-Butylaniline, a versatile secondary aromatic amine, serves as a crucial building block in a multitude of chemical syntheses. Its unique combination of a reactive secondary amine and a modifiable aromatic ring makes it a molecule of significant interest across various scientific disciplines. This technical guide explores promising research avenues involving **N-butylaniline**, with a focus on medicinal chemistry, materials science, catalysis, and corrosion inhibition. Detailed experimental protocols, quantitative data, and visual representations of key concepts are provided to facilitate further investigation and innovation in these fields.

Medicinal Chemistry and Drug Development

The **N-butylaniline** scaffold is a valuable pharmacophore in the design of novel therapeutic agents. Its derivatives have shown potential in a range of applications, including the development of anticancer agents.

Anticancer Activity of N-Butylaniline Derivatives

Research into the anticancer properties of **N-butylaniline** derivatives is a promising area. Studies on similar aniline derivatives suggest that they can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.

Potential Research Focus:

- **Synthesis and Screening:** Synthesize a library of **N-butylaniline** derivatives with diverse substitutions on the phenyl ring and modifications of the butyl chain. Screen these compounds against a panel of cancer cell lines to identify lead candidates with high potency and selectivity.
- **Mechanism of Action Studies:** Investigate the molecular mechanisms by which active **N-butylaniline** derivatives induce cancer cell death. This could involve studying their effects on key apoptotic pathways, cell cycle regulation, and other cancer-related signaling cascades.

Quantitative Data: Anticancer Activity of Aniline Derivatives

While specific IC50 values for a broad range of **N-butylaniline** derivatives are not readily available in the public domain, the following table presents data for related aniline derivatives to illustrate the potential potency.

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Aniline-derived Chalcones	MCF-7 (Breast)	5.2 - 15.8	[1]
Quinoline Derivatives	Various	0.34 - 50+	[2]
Benzothiazole Aniline Derivatives	HeLa (Cervical)	~20 - 40	[3]
Ciprofloxacin-Thiazolidinedione Hybrids	LOX IMVI (Melanoma)	25.4 ± 1.43	[4]

Experimental Protocol: Evaluation of Anticancer Activity using MTT Assay

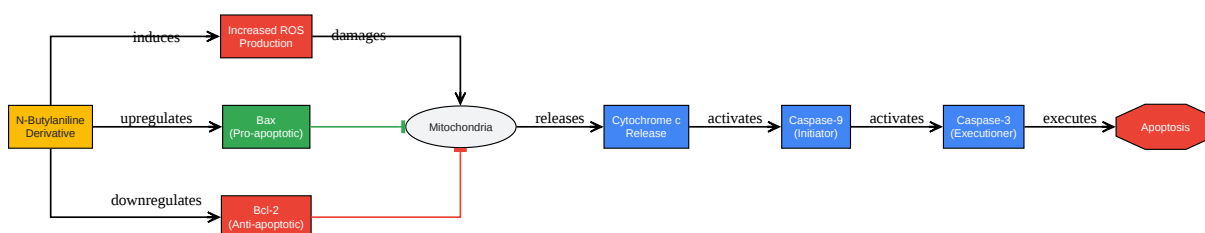
This protocol outlines a standard method for assessing the cytotoxicity of **N-butylaniline** derivatives against cancer cell lines.[5][6][7]

- **Cell Culture:** Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

- Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the **N-butylaniline** derivatives in culture media. Replace the existing media in the 96-well plates with the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plates for 48-72 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
- Formazan Solubilization: Carefully remove the media and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Signaling Pathway: Proposed Apoptotic Pathway for Aniline Derivatives

Aniline derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves mitochondrial dysfunction.[9][10][11][12]



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Proposed intrinsic apoptosis pathway induced by **N-butylaniline** derivatives.

Materials Science: Novel Polymers and Liquid Crystals

N-Butylaniline's structure lends itself to incorporation into polymers and liquid crystals, offering avenues for the development of advanced materials with unique optical and electronic properties.

Conductive Polymers

Poly(**N-butylaniline**), a derivative of polyaniline, is an interesting area of research due to its potential for improved solubility and processability compared to the parent polymer.

Potential Research Focus:

- **Synthesis and Characterization:** Synthesize poly(**N-butylaniline**) and its copolymers through chemical or electrochemical polymerization. Characterize their structural, thermal, and electrical properties.
- **Doping Studies:** Investigate the effect of different dopants on the conductivity of poly(**N-butylaniline**) to optimize its electrical performance.
- **Applications:** Explore the use of these polymers in applications such as sensors, electrochromic devices, and antistatic coatings.

Quantitative Data: Properties of Poly(N-alkylanilines)

Polymer	Conductivity (S/cm)	Thermal Stability (Decomposition Temp, °C)	Reference
Poly(N-methylaniline)	Up to 109.84 (re-doped)	Onset ~250-300	[13]
Poly(aniline-co-o-nitroaniline)	Varies with composition	-	[14]

Liquid Crystals

N-Butylaniline is a key component in the synthesis of N-(4-methoxybenzylidene)-4-butaniline (MBBA), a well-known nematic liquid crystal. Further exploration of **N-butylaniline** derivatives can lead to new liquid crystalline materials with tailored properties.

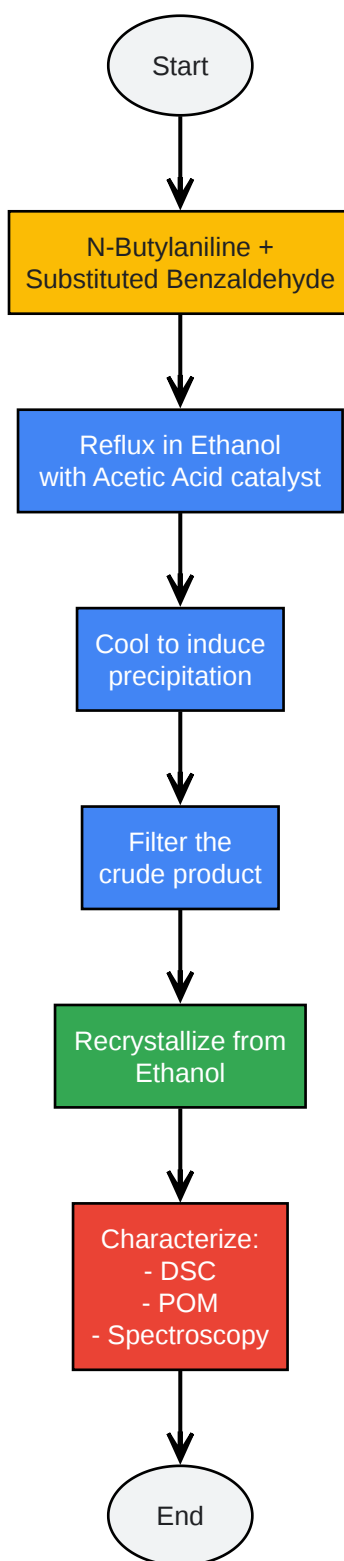
Potential Research Focus:

- **Synthesis of Novel Derivatives:** Synthesize new Schiff base liquid crystals by reacting various substituted benzaldehydes with **N-butylaniline** and its derivatives.
- **Phase Behavior Studies:** Investigate the phase transitions and mesomorphic properties of these new compounds using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
- **Structure-Property Relationships:** Establish relationships between the molecular structure of the **N-butylaniline** derivatives and their liquid crystalline properties, such as clearing point and mesophase type.

Quantitative Data: Properties of **N-Butylaniline**-Based Liquid Crystals

Compound	Mesophase(s)	Transition Temperatures (°C)	Reference
MBBA	Nematic	C-N: 22, N-I: 47	
(E)-N-(biphenyl-4-ylmethylene)-4-butaniline	Nematic, Smectic B, Crystal E	C-N: 106.5, N-I: 110.2	[15] [16]

Experimental Workflow: Synthesis of a Schiff Base Liquid Crystal



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General workflow for the synthesis and characterization of a Schiff base liquid crystal.

Catalysis

The nitrogen atom in **N-butylaniline** can coordinate with metal centers, making its derivatives potential ligands for various catalytic applications, particularly in cross-coupling reactions.

Potential Research Focus:

- **Ligand Synthesis:** Design and synthesize novel ligands based on the **N-butylaniline** scaffold, incorporating phosphine or other coordinating groups.
- **Complexation and Catalytic Screening:** Prepare transition metal complexes (e.g., with Palladium, Nickel) of these ligands and screen their catalytic activity in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.
- **Optimization and Mechanistic Studies:** Optimize reaction conditions to maximize catalyst performance and conduct mechanistic studies to understand the role of the **N-butylaniline**-derived ligand in the catalytic cycle.

Quantitative Data: Performance of Aniline-Derived Ligands in Cross-Coupling

While specific data for **N-butylaniline** derived catalysts is limited, the following provides an indication of the potential of aniline-based ligands.

Reaction	Catalyst System	Substrates	Yield (%)	Reference
Suzuki-Miyaura	Pd(dtbpf)Cl ₂	Thiophene and Aniline derivatives	up to 98	[17]
C-N Coupling	Nickel/tert-butylamine	Aryl bromides and various amines	Good to excellent	[2] [18]

Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen are effective corrosion inhibitors for metals in acidic media. **N-Butylaniline** and its derivatives are promising candidates for this

application.

Potential Research Focus:

- **Inhibition Efficiency Studies:** Evaluate the corrosion inhibition efficiency of **N-butylaniline** and its synthesized derivatives for various metals (e.g., mild steel, aluminum) in different corrosive environments (e.g., HCl, H₂SO₄) using gravimetric and electrochemical methods.
- **Adsorption Isotherm and Thermodynamic Studies:** Determine the mechanism of inhibition by fitting the experimental data to various adsorption isotherms and calculating thermodynamic parameters.
- **Surface Analysis:** Characterize the protective film formed on the metal surface using techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM).

Quantitative Data: Corrosion Inhibition Efficiency

Inhibitor	Metal	Corrosive Medium	Inhibition Efficiency (%)	Reference
n-Butylamine (1.5 g/L)	Carbon Steel	10-15% HCl	~52	[1]
Triazine derivative	Steel	Produced Water	up to 84.8	[19]

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Measurement

This protocol describes a fundamental method for evaluating the performance of corrosion inhibitors.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- **Specimen Preparation:** Prepare rectangular specimens of the metal to be tested (e.g., mild steel). Polish the specimens with different grades of emery paper, wash with distilled water and acetone, and dry.
- **Initial Weighing:** Accurately weigh the prepared specimens.

- Immersion: Immerse the specimens in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the **N-butylaniline** inhibitor for a specified period (e.g., 6 hours) at a constant temperature.
- Cleaning: After the immersion period, remove the specimens, wash them with a cleaning solution to remove corrosion products, rinse with distilled water and acetone, and dry.
- Final Weighing: Accurately weigh the dried specimens.
- Calculations:
 - Calculate the weight loss (ΔW) for each specimen.
 - Calculate the corrosion rate (CR) in mm/year.
 - Calculate the inhibition efficiency (IE%) using the formula: $IE\% = [(CR_{\text{blank}} - CR_{\text{inh}}) / CR_{\text{blank}}] \times 100$ where CR_{blank} is the corrosion rate in the absence of the inhibitor and CR_{inh} is the corrosion rate in the presence of the inhibitor.

Toxicology and Ecotoxicology

A thorough understanding of the toxicological and ecotoxicological profile of **N-butylaniline** and its derivatives is crucial for their safe handling and for assessing their environmental impact.

Potential Research Focus:

- In Vitro and In Vivo Toxicity Studies: Conduct comprehensive toxicological assessments to determine the acute and chronic toxicity, mutagenicity, and carcinogenicity of **N-butylaniline** and its key derivatives.
- Ecotoxicity Testing: Evaluate the toxicity of these compounds on various aquatic organisms from different trophic levels (e.g., algae, daphnids, fish) to determine their potential environmental risk.[\[4\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)
- Biodegradation Studies: Investigate the biodegradability of **N-butylaniline** and its derivatives to understand their persistence in the environment.

Toxicological Data Summary: **N-Butylaniline**

Parameter	Value	Species	Route	Reference
LD50	1620 mg/kg	Rat	Oral	[28]
LD50	5570 mg/kg	Rabbit	Dermal	[28]
Hazard Class	6.1 (Poison)	-	-	

Ecotoxicological Data Summary: Anilines

Organism	Compound	EC50/LC50	Reference
Daphnia magna	Aniline	0.13 - 15.2 mg/L	[4]
Aliivibrio fischeri (bacteria)	Anilines	13 - 403 mg/L	[4]
Oreochromis mossambicus (tilapia)	Aniline	69.4 mg/L (96h LC50)	[27]

This guide provides a starting point for researchers interested in exploring the potential of **N-butylaniline**. The versatility of this molecule, coupled with the ever-growing need for novel materials, therapeutics, and sustainable chemical processes, ensures that **N-butylaniline** will remain a compound of significant scientific interest.

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